REACTION_SMILES
|
[Br:13][P:14]([Br:15])([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)([c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[CH3:34][C:35]#[N:36].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][C:10]([CH3:11])=[O:12])[cH:7][cH:8]1>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([CH2:9][C:10]([CH3:11])=[O:12])[cH:7][cH:8]1)[Br:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrP(Br)(c1ccccc1)(c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cc1ccc(CO)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Cc1ccc(CBr)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |